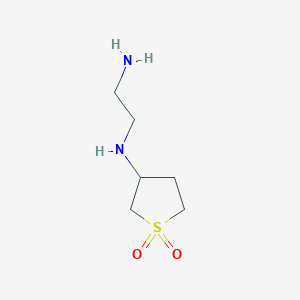
N'-(1,1-dioxothiolan-3-yl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(1,1-dioxothiolan-3-yl)ethane-1,2-diamine is a chemical compound characterized by the presence of a thiolane ring with two oxygen atoms and an ethane-1,2-diamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,1-dioxothiolan-3-yl)ethane-1,2-diamine typically involves the condensation of a thiolane derivative with ethane-1,2-diamine. One common method includes the reaction of 3-chloropropane-1,2-diol with thiourea to form the thiolane ring, followed by oxidation to introduce the dioxo functionality. The resulting intermediate is then reacted with ethane-1,2-diamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of N’-(1,1-dioxothiolan-3-yl)ethane-1,2-diamine may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(1,1-dioxothiolan-3-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be further oxidized to introduce additional oxygen functionalities.
Reduction: The dioxo groups can be reduced to form hydroxyl groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of hydroxylated thiolane derivatives.
Substitution: Formation of N-substituted ethane-1,2-diamine derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(1,1-dioxothiolan-3-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific functional properties.
Wirkmechanismus
The mechanism of action of N’-(1,1-dioxothiolan-3-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiolane ring and amino groups enable it to form covalent bonds with active site residues, thereby modulating enzyme activity. Additionally, the dioxo groups may participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1,1-dioxothiolan-3-yl)-N’,N’-dimethylethane-1,2-diamine
- 1-(indol-3-yl)ethane-1,2-diamine
Uniqueness
N’-(1,1-dioxothiolan-3-yl)ethane-1,2-diamine is unique due to its specific combination of a thiolane ring with dioxo functionalities and an ethane-1,2-diamine moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
N'-(1,1-dioxothiolan-3-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c7-2-3-8-6-1-4-11(9,10)5-6/h6,8H,1-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQPFWVFPFIZQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2867991.png)

![(Z)-2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]prop-2-enamide](/img/structure/B2867993.png)
![2-(benzylsulfanyl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2867994.png)
![N-(benzo[d]thiazol-6-yl)-3,5-dimethoxybenzamide](/img/structure/B2867995.png)


![Ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-hydroxyacrylate](/img/structure/B2867999.png)
![N-methyl-N-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2868006.png)
![Potassium 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-4-carboxylate](/img/structure/B2868008.png)
![2-[(3,4-dimethylbenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2868010.png)

![N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
![1-(3,4-dimethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2868013.png)
